molecular formula C13H10O5 B15330840 3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid

3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B15330840
M. Wt: 246.21 g/mol
InChI Key: FHSGAZAEJXRLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a type of phenolic acid and is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallic acid can be synthesized through the hydrolysis of tannins, which are found in abundance in gallnuts. The hydrolysis process involves the use of acids or enzymes to break down the tannins into gallic acid . Another method involves the esterification of 3,4,5-trihydroxybenzoic acid with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of gallic acid typically involves the fermentation of tannin-rich plant materials using specific strains of fungi or bacteria. The fermentation process converts the tannins into gallic acid, which is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Gallic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gallic acid has a wide range of applications in scientific research:

Mechanism of Action

Gallic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes such as cyclooxygenase, which are involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic acid: Similar in structure but lacks one hydroxyl group.

    4-Hydroxybenzoic acid: Contains only one hydroxyl group.

    Protocatechuic acid: Contains two hydroxyl groups in different positions.

Uniqueness

Gallic acid is unique due to its three hydroxyl groups, which contribute to its strong antioxidant properties. This makes it more effective in scavenging free radicals compared to similar compounds with fewer hydroxyl groups .

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

4-(3,4,5-trihydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H10O5/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6,14-16H,(H,17,18)

InChI Key

FHSGAZAEJXRLRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.